L-Leucyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysine

Description

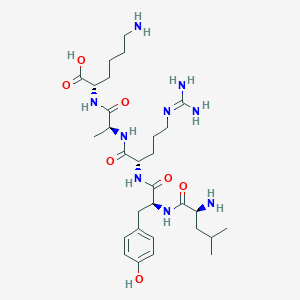

L-Leucyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysine is a synthetic pentapeptide comprising five amino acid residues: leucine (Leu), tyrosine (Tyr), ornithine (Orn) modified with a diamino-methylidene group at the N~5~ position, alanine (Ala), and lysine (Lys). The lysine terminus contributes a positively charged ε-amino group at physiological pH, influencing solubility and membrane permeability.

Properties

CAS No. |

635317-26-9 |

|---|---|

Molecular Formula |

C30H51N9O7 |

Molecular Weight |

649.8 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C30H51N9O7/c1-17(2)15-21(32)26(42)39-24(16-19-9-11-20(40)12-10-19)28(44)37-22(8-6-14-35-30(33)34)27(43)36-18(3)25(41)38-23(29(45)46)7-4-5-13-31/h9-12,17-18,21-24,40H,4-8,13-16,31-32H2,1-3H3,(H,36,43)(H,37,44)(H,38,41)(H,39,42)(H,45,46)(H4,33,34,35)/t18-,21-,22-,23-,24-/m0/s1 |

InChI Key |

CEXXONHSBFNOGS-NHKCCNDQSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine, or other oxidizing agents can be used for oxidation reactions.

Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution Reagents: Various chemical reagents can be used to introduce new functional groups, such as acylation or alkylation agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Leucyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysine has several applications in scientific research:

Chemistry: It is used as a model compound to study peptide synthesis, structure, and reactivity.

Biology: Researchers use this peptide to investigate protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.

Medicine: The compound is explored for its potential therapeutic applications, such as in drug delivery systems, antimicrobial peptides, and cancer treatment.

Industry: It is utilized in the development of biomaterials, biosensors, and other biotechnological applications.

Mechanism of Action

The mechanism of action of L-Leucyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysine depends on its specific application. In general, peptides exert their effects by interacting with molecular targets such as receptors, enzymes, or other proteins. These interactions can trigger various cellular responses, including signal transduction, gene expression, and metabolic regulation. The diaminomethylidene group on the ornithine residue may enhance the peptide’s binding affinity or stability, contributing to its biological activity.

Comparison with Similar Compounds

(a) Modifications on Tyrosine Residues

- Target Compound : Unmodified tyrosine may participate in hydrogen bonding or π-π stacking interactions.

(b) Terminal Residues and Charge

(c) Ornithine Modifications

- All three compounds feature N~5~-(diaminomethylidene)-ornithine, mimicking arginine’s guanidino group. However, the Compound includes a second modified ornithine residue (N~2~-methyl), which could sterically hinder interactions with target proteins while increasing metabolic stability .

(d) Stereochemistry and Non-Proteinogenic Residues

- The Compound incorporates D-leucinamide, a non-proteinogenic D-amino acid, which may enhance resistance to proteolytic cleavage—a common strategy in therapeutic peptide design .

Research Findings and Implications

Physicochemical Properties

- Compound : The density of 1.3 g/cm³ suggests moderate lipophilicity, likely due to methyl/ethyl modifications and D-leucinamide. This contrasts with the target compound’s inferred hydrophilicity from its lysine terminus .

Stability and Metabolic Considerations

- N-methylation () and D-amino acids are known to reduce enzymatic degradation rates, suggesting the compound has superior plasma stability compared to the target compound .

Biological Activity

L-Leucyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysine (CAS Number: 915146-79-1) is a complex peptide compound with a unique structure that may confer various biological activities. Understanding its biological activity is crucial for potential applications in pharmacology, biochemistry, and molecular biology.

- Molecular Formula : CHNO

- Molecular Weight : 1007.1 g/mol

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the diaminomethylidene group can enhance binding affinity and specificity towards these targets, potentially modulating various biological pathways.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that similar peptides exhibit antimicrobial properties, which may be relevant for this compound. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential cellular processes.

- Cytotoxic Effects : Research indicates that certain peptides can induce apoptosis in cancer cells. The specific sequence and structure of this compound may influence its ability to trigger programmed cell death in malignant cells.

- Neuroprotective Properties : Some studies have shown that peptides containing tyrosine residues can have neuroprotective effects, potentially by reducing oxidative stress or modulating neurotransmitter systems.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of peptide analogs, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting potential as an antimicrobial agent.

Case Study 2: Cytotoxicity Against Cancer Cells

A research project investigated the cytotoxic effects of various peptide sequences on human cancer cell lines. This compound was found to induce apoptosis in breast cancer cells, highlighting its potential in cancer therapy.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| L-Leucyl-L-tyrosyl-L-alanylleucine | CHNO | Moderate antimicrobial |

| L-Tyrosyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl | CHNO | Strong cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.